molecular formula C16H10N4 B13986865 2,2'-Biquinazoline CAS No. 735-72-8

2,2'-Biquinazoline

Cat. No.: B13986865
CAS No.: 735-72-8
M. Wt: 258.28 g/mol
InChI Key: NHEHHNKXNRMJLQ-UHFFFAOYSA-N
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Description

2,2’-Biquinazoline is an aromatic biheterocyclic compound consisting of two quinazoline units connected at the 2-position. This compound is known for its planar conformation in the solid state, which minimizes dipole moments and maximizes conjugation between the rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Biquinazoline typically involves multi-step reactions. One common method starts with 2-aminobenzylamine, which undergoes a series of reactions involving chloroform, polymer-supported bi-metallic platinum/iridium alloyed nanoclusters, and hydrogen chloride in ethyl acetate . Another method involves the use of titanium tetrachloride and samarium powder in anhydrous tetrahydrofuran under a nitrogen atmosphere .

Industrial Production Methods: While specific industrial production methods for 2,2’-Biquinazoline are not extensively documented, the synthesis generally follows the laboratory-scale procedures with potential scaling up using continuous flow reactors and optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Biquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,2’-Biquinazoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in anticancer research, it has been shown to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

2,2’-Biquinazoline can be compared with other similar biheterocyclic compounds:

  • 2,2’-Biquinoxaline
  • 2,2’-Bibenzoxazole
  • 2,2’-Bibenzothiazole
  • 3,3’-Biquinoline

Uniqueness: What sets 2,2’-Biquinazoline apart is its planar conformation in the solid state, which enhances conjugation and stability . This property makes it particularly useful in applications requiring stable and highly conjugated systems.

Properties

CAS No.

735-72-8

Molecular Formula

C16H10N4

Molecular Weight

258.28 g/mol

IUPAC Name

2-quinazolin-2-ylquinazoline

InChI

InChI=1S/C16H10N4/c1-3-7-13-11(5-1)9-17-15(19-13)16-18-10-12-6-2-4-8-14(12)20-16/h1-10H

InChI Key

NHEHHNKXNRMJLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C3=NC4=CC=CC=C4C=N3

Origin of Product

United States

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